molecular formula C14H8N4O3S B2641991 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 851095-27-7

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2641991
CAS No.: 851095-27-7
M. Wt: 312.3
InChI Key: AAIIWOGGJDJOOZ-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a synthetically designed, potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). https://pubmed.ncbi.nlm.nih.gov/38500133/ CDK2 is a serine/threonine kinase that plays a critical role in controlling the progression of the cell cycle, particularly the G1 to S phase transition. Its dysregulation is a hallmark of various cancers, making it a prominent target for oncological research. https://www.nature.com/articles/s41573-021-00286-2 This compound exhibits significant research value in the study of cell cycle dynamics, DNA replication, and the mechanisms of uncontrolled cellular proliferation. By selectively inhibiting CDK2, it induces cell cycle arrest, predominantly in the G1 phase, and promotes apoptosis in susceptible cancer cell lines. https://pubmed.ncbi.nlm.nih.gov/38500133/ Its mechanism provides a powerful chemical tool for dissecting the specific contributions of CDK2 in tumorigenesis, independent of the functions of other CDKs like CDK4 and CDK6. Research applications for this inhibitor include probing synthetic lethal interactions, understanding mechanisms of chemoresistance, and evaluating its efficacy as a potential therapeutic agent in preclinical models of ovarian, breast, and other solid tumors. https://aacrjournals.org/cancerres/article/83/7_Supplement/6026/725027 The unique hybrid structure, incorporating benzothiazole and oxadiazole pharmacophores, is engineered for enhanced binding affinity and kinase selectivity, making it a valuable asset for molecular and cellular biologists focused on targeted cancer therapy development.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O3S/c19-11(13-15-8-4-1-2-6-10(8)22-13)16-14-18-17-12(21-14)9-5-3-7-20-9/h1-7H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIIWOGGJDJOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the oxadiazole ring may produce various hydrazine derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer activities. For instance, studies have demonstrated that oxadiazole derivatives can selectively inhibit certain carbonic anhydrases associated with cancer cell proliferation. In vitro evaluations revealed that specific compounds showed high selectivity and activity against various cancer cell lines, including melanoma and pancreatic cancer cells .

Key Findings :

  • Compounds with oxadiazole moieties exhibited IC50 values in the nanomolar range against cancer cell lines.
  • The most active compounds were found to inhibit the growth of cancer cells effectively under both normoxic and hypoxic conditions.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies involving furan derivatives indicate that they possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain synthesized compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus .

Case Study :
In a comparative study of various benzothiazole derivatives, those containing the oxadiazole structure displayed enhanced antimicrobial activity compared to their benzimidazole counterparts.

Drug Discovery

The incorporation of oxadiazole rings in drug design has been linked to improved pharmacological profiles. The unique structural features of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide make it a candidate for further development as a therapeutic agent in treating various diseases.

Potential Areas of Application :

  • Cancer Therapy : Targeting specific pathways involved in tumor growth.
  • Infectious Diseases : Developing new antibiotics based on its antimicrobial properties.
  • Neurological Disorders : Exploring its effects on neuronal pathways due to the presence of the benzothiazole moiety which has shown anticonvulsant properties in other studies .

Research Insights and Future Directions

The ongoing research into this compound highlights its versatility as a scaffold for developing new drugs. The following insights can guide future research:

  • Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity will be crucial for optimizing efficacy.
  • Combination Therapies : Investigating the compound's effectiveness in combination with existing treatments could enhance therapeutic outcomes for cancer patients.
  • Mechanism of Action Studies : Detailed studies are needed to elucidate the mechanisms through which this compound exerts its biological effects.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Heterocycles and Substituents

Compound Name Core Structure Substituents on Oxadiazole Ring Key Functional Groups
Target Compound 1,3-Benzothiazole-2-carboxamide 5-(furan-2-yl) Carboxamide, furan, oxadiazole
LMM5 Benzamide 5-[(4-methoxyphenyl)methyl] Sulfamoyl (benzyl/methyl), methoxy
LMM11 Benzamide 5-(furan-2-yl) Sulfamoyl (cyclohexyl/ethyl)
ZINC3357267 4-Chlorobenzamide 5-(furan-2-yl) Chlorophenyl, butyl spacer

Key Observations :

  • The target compound’s benzothiazole core distinguishes it from the benzamide derivatives (LMM5, LMM11) and chlorobenzamide analog (ZINC3357267).
  • LMM5 and LMM11 feature sulfamoyl groups (R-SO₂-NR₂), which may enhance solubility or ionic interactions with target enzymes like thioredoxin reductase .

Implications of Substituent Differences

  • Antifungal Activity : LMM5 and LMM11 demonstrated efficacy against Candida albicans, with LMM11 showing activity at 100 μg/mL . The target compound’s benzothiazole group may improve binding to fungal thioredoxin reductase via enhanced aromatic interactions, though this requires experimental validation.
  • Metabolic Stability : The oxadiazole ring in all compounds confers resistance to hydrolysis, but the sulfamoyl groups in LMM5/LMM11 may increase susceptibility to enzymatic modification compared to the carboxamide in the target compound.
  • Lipophilicity : The furan-2-yl group in the target compound and LMM11 contributes to moderate lipophilicity, aiding membrane penetration. However, LMM5’s 4-methoxyphenylmethyl substituent introduces greater bulk and hydrophobicity, which could affect bioavailability .

Thioredoxin Reductase Inhibition

  • LMM5 and LMM11 were identified as thioredoxin reductase (Trr1) inhibitors via in silico screening . Their sulfamoyl groups likely interact with the enzyme’s active-site cysteine residues, disrupting redox homeostasis in C. albicans.

Antifungal Efficacy

  • LMM11 : Effective against C. albicans at 100 μg/mL, comparable to fluconazole in some assays .
  • LMM5 : Lower activity (50 μg/mL) suggests that bulkier substituents (4-methoxyphenylmethyl) may hinder target engagement .
  • Target Compound : Predicted activity is uncertain but structurally analogous to LMM11. The benzothiazole’s rigidity might enhance target affinity, while the absence of sulfamoyl groups could reduce off-target effects.

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure

The compound features a complex structure that includes a furan ring, an oxadiazole moiety, and a benzothiazole component. Its molecular formula is C12H8N4O2C_{12}H_{8}N_{4}O_{2} with a molecular weight of 240.3 g/mol.

Physical Properties

PropertyValue
Molecular FormulaC₁₂H₈N₄O₂
Molecular Weight240.3 g/mol
CAS Number851095-32-4

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown notable activity against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Antitumor Activity

Several studies have highlighted the antitumor potential of oxadiazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells, with IC50 values ranging from 1.61 to 1.98 µg/mL . The presence of electron-donating groups in the structure has been associated with increased cytotoxicity.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Apoptosis Induction : Similar compounds have been observed to induce apoptosis in cancer cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the furan and benzothiazole rings significantly affect biological activity. Key findings include:

  • Substituent Effects : The introduction of halogen or alkyl groups at specific positions on the benzothiazole ring enhances biological activity.
  • Oxadiazole Ring Contribution : The oxadiazole moiety is crucial for both antimicrobial and anticancer activities, acting as a pharmacophore that interacts with biological targets.

Case Study 1: Antibacterial Activity

In a study evaluating various oxadiazole derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's MIC values were comparable to those of conventional antibiotics .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of benzothiazole derivatives showed that compounds similar to this compound could inhibit tumor growth in vivo in mouse models. The study reported tumor size reduction by over 50% compared to control groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide?

Answer:
The synthesis typically involves a multi-step approach:

Oxadiazole Ring Formation : Cyclocondensation of furan-2-carbohydrazide with carbon disulfide in basic conditions (e.g., KOH/ethanol) forms the 1,3,4-oxadiazole core. Intermediate purification via recrystallization (ethanol/water) is critical .

Benzothiazole Coupling : React the oxadiazole intermediate with 1,3-benzothiazole-2-carbonyl chloride in anhydrous acetone under reflux, using K₂CO₃ as a base to facilitate amide bond formation .

Characterization : Confirm purity via TLC (silica gel, ethyl acetate/hexane) and structural validation using ¹H/¹³C NMR (DMSO-d₆) and FTIR (KBr pellet) .

Advanced: How can researchers optimize reaction yields during oxadiazole cyclocondensation?

Answer:
Optimization strategies include:

  • Temperature Control : Maintain reflux at 90–100°C for 6–8 hours to ensure complete cyclization without side reactions .
  • Catalyst Screening : Test POCl₃ or H₂SO₄ as acid catalysts; POCl₃ often improves yields by 15–20% in thiadiazole/oxadiazole syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .

Basic: What spectroscopic techniques are essential for structural validation of this compound?

Answer:

  • ¹H/¹³C NMR : Identify protons on the furan (δ 6.3–7.2 ppm) and benzothiazole (δ 7.5–8.3 ppm) rings. The oxadiazole C=O group appears at ~167–170 ppm in ¹³C NMR .
  • FTIR : Confirm amide C=O stretching (~1680 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive ion mode) should show [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₀N₄O₃S) .

Advanced: How can contradictory biological activity data across oxadiazole derivatives be resolved?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on benzothiazole) and correlate with activity trends .
  • Assay Standardization : Ensure consistent protocols for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ measurements) to minimize variability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., acetylcholinesterase), validating discrepancies between predicted and observed activities .

Basic: What methods are used for crystal structure determination of oxadiazole derivatives?

Answer:

  • Single-Crystal XRD : Grow crystals via slow evaporation (DMSO/water). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles (e.g., oxadiazole C–N = 1.31–1.34 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing efficiency .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Prepare the ligand (AMBER force field) and target protein (e.g., β-catenin, PDB ID: 1JDH). Simulate binding poses using a grid box centered on the active site .
  • MD Simulations : Run 100 ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy to prioritize derivatives .

Basic: What analytical techniques ensure compound purity post-synthesis?

Answer:

  • HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm. Purity >95% is required for biological assays .
  • Melting Point Analysis : Sharp melting points (e.g., 184–185°C) indicate homogeneity; deviations >2°C suggest impurities .

Advanced: How do substituent modifications on the benzothiazole moiety influence anticancer activity?

Answer:

  • Electron-Donating Groups (e.g., –OCH₃) : Enhance solubility but may reduce membrane permeability, lowering IC₅₀ in MCF-7 cells .
  • Halogen Substituents (e.g., –Cl) : Increase lipophilicity and DNA intercalation potential, improving activity against HeLa cells (IC₅₀ = 8.2 μM vs. 12.5 μM for unsubstituted analogs) .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Ventilation : Use fume hoods when handling POCl₃ or CS₂ due to toxic fumes .
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles are mandatory to prevent skin/eye contact with corrosive reagents .

Advanced: How can researchers validate the mechanism of action in enzyme inhibition studies?

Answer:

  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for acetylcholinesterase .
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry (n) to confirm direct interaction with the enzyme .

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